Benzyl phenylcarbamate

Acetylcholinesterase inhibition Alzheimer's disease research Cholinesterase inhibitor screening

Benzyl phenylcarbamate (3422-02-4) is the validated, unsubstituted parent scaffold for AChE/BChE inhibitor SAR programs. With an AChE IC₅₀ of 199.3 µmol·L⁻¹, it offers a ~2.5-fold potency advantage over rivastigmine (IC₅₀ 501 µmol·L⁻¹) and balanced dual-enzyme inhibition (BChE/AChE ratio 9.7). Its experimentally measured log Pow of 2.21 resides within the optimal CNS drug-likeness window (1.5–3.0), making it the preferred reference standard for Alzheimer's-targeted probe design and antibacterial β-lactam fragment optimization. Substitution at the benzyl ring uniformly reduces potency—procure the unsubstituted parent to ensure maximal baseline activity.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 3422-02-4
Cat. No. B8810316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl phenylcarbamate
CAS3422-02-4
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
InChIKeySGZWYNUJLMTSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Phenylcarbamate (CAS 3422-02-4) – Structural Identity, Carbamate Class, and Core Characteristics for Research Procurement


Benzyl phenylcarbamate (benzyl N-phenylcarbamate, CAS 3422-02-4) is an aromatic carbamate ester with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol, featuring a carbamate bridge (-OCONH-) connecting a benzyl ester moiety to an N-phenyl group [1]. The compound belongs to the N-phenylcarbamate subclass, which is widely studied for cholinesterase inhibition, antibacterial activity as a key fragment in β-lactam antibiotics, and as a synthetic intermediate for herbicidal phosphorus-containing dipeptides [2]. Its computed LogP of approximately 3.5 and experimentally determined partition coefficient (Pow) of 2.21 indicate moderate lipophilicity conducive to blood-brain barrier penetration [3].

Why Benzyl Phenylcarbamate Cannot Be Interchanged with Simpler Alkyl or Aryl Phenylcarbamates for Cholinesterase-Targeted Research


Within the N-phenylcarbamate class, both the ester alkyl/aralkyl group and the N-phenyl ring substitution pattern exert profound, non-additive effects on enzyme inhibition potency and selectivity. Head-to-head cholinesterase inhibition data demonstrate that the unsubstituted benzyl N-phenylcarbamate (compound 1a) is the most potent acetylcholinesterase (AChE) inhibitor in a series of 11 substituted benzyl N-phenylcarbamates, with an IC₅₀ of 199.3 µmol·L⁻¹ versus a series range of 199.3–534.9 µmol·L⁻¹ [1]. More critically, benzyl phenylcarbamate achieves approximately 2.5-fold greater AChE inhibitory potency than the clinically used phenylcarbamate drug Rivastigmine (Exelon®, AChE IC₅₀ = 501 µmol·L⁻¹) while maintaining comparable butyrylcholinesterase (BChE) inhibition (IC₅₀ = 20.5 vs. 20 µmol·L⁻¹) [1]. In the antibacterial domain, the benzyl-carbamate versus phenethyl-carbamate N-substituent choice on 4-alkylidene-β-lactams determines whether activity against linezolid-resistant Staphylococcus aureus is achieved at clinically relevant MICs of 2–4 mg·L⁻¹ [2]. These findings establish that the specific benzyl N-phenyl arrangement cannot be freely replaced by ethyl, methyl, phenethyl, or substituted-benzyl analogs without quantitative alteration of the biological outcome.

Benzyl Phenylcarbamate (3422-02-4): Quantitative Differentiation Evidence Versus Rivastigmine, Phenethyl Carbamates, and In-Class Analogs


AChE Inhibitory Potency: Benzyl Phenylcarbamate Outperforms Rivastigmine by 2.5-Fold

In a direct enzymatic assay comparison, unsubstituted benzyl N-phenylcarbamate (compound 1a) inhibited electric eel acetylcholinesterase (AChE) with an IC₅₀ of 199.3 µmol·L⁻¹, representing approximately 2.5-fold greater potency than the clinically approved phenylcarbamate drug Rivastigmine (Exelon®), which exhibited an AChE IC₅₀ of 501 µmol·L⁻¹ under the same assay conditions. Simultaneously, benzyl phenylcarbamate inhibited butyrylcholinesterase (BChE) with an IC₅₀ of 20.5 µmol·L⁻¹, comparable to Rivastigmine's BChE IC₅₀ of 20 µmol·L⁻¹ [1]. This yields a BChE/AChE selectivity ratio (IC₅₀ AChE / IC₅₀ BChE) of 9.7 for benzyl phenylcarbamate versus 25.1 for Rivastigmine, indicating that benzyl phenylcarbamate provides more balanced dual cholinesterase inhibition rather than the pronounced BChE selectivity of Rivastigmine [1].

Acetylcholinesterase inhibition Alzheimer's disease research Cholinesterase inhibitor screening

Intra-Series Ranking: Unsubstituted Benzyl Phenylcarbamate Is the Most Potent AChE Inhibitor Among 11 Substituted Benzyl N-Phenylcarbamates

Among the series of 11 substituted benzyl N-phenylcarbamates (compounds 1a–1k) evaluated for cholinesterase inhibition, the unsubstituted parent compound 1a (benzyl phenylcarbamate) demonstrated the lowest AChE IC₅₀ at 199.3 µmol·L⁻¹ and the lowest BChE IC₅₀ at 20.5 µmol·L⁻¹, making it the most effective inhibitor of both enzymes in the series [1]. The least potent compound (1k, bearing the bulkiest substituent) showed AChE IC₅₀ of 534.9 µmol·L⁻¹ and BChE IC₅₀ of 176.8 µmol·L⁻¹, representing a 2.7-fold and 8.6-fold loss of potency, respectively [1]. This establishes the unsubstituted benzyl N-phenylcarbamate scaffold as the optimal starting point within this chemotype for cholinesterase inhibitor development.

Structure-activity relationship (SAR) Carbamate AChE inhibitors Lead compound identification

Antibacterial Activity: Benzyl-Carbamate vs. Phenethyl-Carbamate β-Lactams Against Resistant S. aureus

In a study of 21 novel 4-alkylidene-β-lactams bearing aryl, benzyl, or phenethyl carbamate groups at the C3 hydroxyethyl side chain, a clear structure-activity correlation was established: the nitrogen substituent of the carbamate group determined antibacterial activity against multidrug-resistant Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). While benzyl-carbamate β-lactams exhibited measurable antistaphylococcal activity, the phenethyl-carbamate analogs demonstrated superior potency, achieving minimum inhibitory concentrations (MICs) of 2–4 mg·L⁻¹ against selected linezolid-resistant strains [1]. This demonstrates that the benzyl carbamate fragment serves as a competent but not maximal antibacterial pharmacophore within this β-lactam scaffold—providing a defined activity baseline against which phenethyl and other N-substituents can be quantitatively benchmarked.

Antibacterial β-lactams MRSA Linezolid-resistant Staphylococcus aureus Carbamate fragment-based design

Antifungal Spectrum: Benzylcarbamate-Salicylanilide Hybrids Show the Widest Spectrum of Antifungal Action vs. Phenylcarbamate Analogs

Within a series of salicylanilide N-monosubstituted carbamates evaluated for in vitro antimicrobial activity, the benzylcarbamate derivative [2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl benzylcarbamate] demonstrated the widest spectrum of antifungal action across the tested panel, while the corresponding phenylcarbamate analog [2-[(4-bromophenyl)carbamoyl]-4-chlorophenyl phenylcarbamate] exhibited the lowest MIC values against Staphylococci (≤0.98 µM) but with a narrower antifungal spectrum [1]. This differential activity profile indicates that the benzyl ester moiety, when incorporated into salicylanilide scaffolds, favors broad-spectrum antifungal coverage at the expense of maximal anti-staphylococcal potency, whereas the phenyl ester confers narrow-spectrum but highly potent antibacterial activity.

Antifungal agents Salicylanilide carbamates Broad-spectrum antifungal screening

Blood-Brain Barrier Penetration Potential: Experimental Partition Coefficient Supports CNS-Targeted Research Applications

The experimentally determined n-octanol/water partition coefficient (Pow) of benzyl phenylcarbamate (1a) is 2.21, situated at the lower end of the series range (1.51–11.51 for compounds 1a–1k) [1]. This moderate lipophilicity falls within the established optimal log P range of approximately 1.5–3.0 for passive blood-brain barrier (BBB) penetration, as noted by the original authors who concluded that the partition coefficient values represent a prerequisite for good transport through the haemato-encephalic barrier [1]. In contrast, more highly substituted benzyl N-phenylcarbamates (e.g., compound 1k, Pow = 11.51) exhibit excessive lipophilicity that may limit aqueous solubility and complicate CNS drug delivery formulation.

Blood-brain barrier penetration CNS drug delivery Lipophilicity optimization Partition coefficient

Catalytic Synthesis Selectivity: 95% Product Selectivity at >96% Urea Conversion Enables Economical Procurement

A Chinese patent (CN102553598A) discloses a high-yield catalytic route to benzyl phenylcarbamate employing alumina-supported bimetallic oxides (e.g., Fe₂O₃-TiO₂) that catalyze the reaction between urea and benzyl alcohol under reduced pressure (0.4–0.6 atm) at 140–180°C. This process achieves >96% urea conversion with benzyl phenylcarbamate selectivity reaching 95% [1]. By comparison, traditional benzyl chloroformate-based syntheses (e.g., aniline + Cbz-Cl) typically require stoichiometric base, generate chloride waste, and offer less favorable atom economy. The catalytic urea-alcohol route eliminates phosgene-derived reagents, reduces waste streams, and provides a scalable pathway with high chemoselectivity—factors directly relevant to procurement cost and supply chain sustainability.

Carbamate synthesis Catalytic process chemistry Green chemistry Bulk procurement economics

Benzyl Phenylcarbamate (3422-02-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Cholinesterase Inhibitor Lead Optimization and SAR Studies

Benzyl phenylcarbamate serves as the validated maximal-potency baseline scaffold for AChE/BChE inhibitor SAR programs. Its AChE IC₅₀ of 199.3 µmol·L⁻¹ and 2.5-fold potency advantage over Rivastigmine, combined with balanced dual-enzyme inhibition (BChE/AChE selectivity ratio of 9.7 vs. 25.1 for Rivastigmine), make it the appropriate reference standard for screening novel N-phenylcarbamate derivatives targeting Alzheimer's disease or related cholinergic disorders [1]. Researchers should prioritize procurement of the unsubstituted parent compound as the benchmark control for all in-class comparator studies, since any benzyl-ring substitution has been shown to uniformly reduce inhibitory potency [1].

β-Lactam Antibacterial Fragment-Based Drug Discovery Against Multidrug-Resistant Gram-Positive Pathogens

In antibacterial fragment-based design, benzyl phenylcarbamate is a validated key fragment for incorporation into 4-alkylidene-β-lactam scaffolds, where the benzyl N-substituent confers measurable antistaphylococcal activity against MRSA and serves as the baseline for optimization toward more potent phenethyl-carbamate analogs (MIC 2–4 mg·L⁻¹ against linezolid-resistant strains) [2]. Procurement of benzyl phenylcarbamate as a synthetic building block enables systematic exploration of carbamate N-substituent effects on antibacterial potency in β-lactam programs targeting cystic fibrosis-associated S. aureus infections [2].

Broad-Spectrum Antifungal Agent Development via Salicylanilide-Carbamate Hybrids

When conjugated to salicylanilide scaffolds, the benzylcarbamate ester moiety confers the widest spectrum of in vitro antifungal action among N-monosubstituted carbamate variants, as demonstrated by direct comparison with the phenylcarbamate analog which showed narrower antifungal coverage despite superior anti-staphylococcal potency (MIC ≤0.98 µM) [3]. This evidence supports procurement of benzyl phenylcarbamate or its activated derivatives for the synthesis and antifungal screening of salicylanilide-carbamate hybrids when broad-spectrum coverage is the primary screening objective [3].

CNS-Targeted Probe and Prodrug Design Requiring Moderate Lipophilicity

With an experimentally measured n-octanol/water partition coefficient (Pow) of 2.21, benzyl phenylcarbamate occupies the favorable lipophilicity window for passive blood-brain barrier penetration (log P ≈ 1.5–3.0), as explicitly noted by Sedlák et al. who identified these partition coefficient values as a prerequisite for good transport through the haemato-encephalic barrier [1]. In contrast, substituted benzyl N-phenylcarbamates with Pow values exceeding 10 risk poor CNS drug-likeness. For CNS-targeted probe or prodrug design programs, procurement of the unsubstituted parent compound provides optimal physicochemical properties for brain penetration studies [1].

Quote Request

Request a Quote for Benzyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.